molecular formula C18H20N2O6PdS2 B1449471 Bis(acetonitrile)palladium(II) p-toluenesulfonate CAS No. 114757-66-3

Bis(acetonitrile)palladium(II) p-toluenesulfonate

Cat. No. B1449471
CAS RN: 114757-66-3
M. Wt: 530.9 g/mol
InChI Key: WNIFAQUPBJRCNL-UHFFFAOYSA-L
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Description

Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound with the linear formula C18H20N2O6S2Pd . It is a yellow powder and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .


Molecular Structure Analysis

The molecular structure of Bis(acetonitrile)palladium(II) p-toluenesulfonate is represented by the formula C18H20N2O6S2Pd . The compound is an adduct of two acetonitrile ligands with palladium (II) p-toluenesulfonate .


Chemical Reactions Analysis

Bis(acetonitrile)palladium(II) p-toluenesulfonate is a newly developed Pd catalyst for the enantioselective intermolecular Heck reaction of tri-substituted alkenyl alcohols with aryl boronic acids .


Physical And Chemical Properties Analysis

Bis(acetonitrile)palladium(II) p-toluenesulfonate is a yellow powder . It is air sensitive and should be stored in an inert atmosphere, under -20°C . The exact mass is 529.98 g/mol .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Bis(acetonitrile)palladium(II) chloride, a closely related compound, is utilized in catalyzing the cyclization of δ-alkenyl oximes to nitrones, leading to the synthesis of complex isoxazolidine-derived heterocycles. This process demonstrates high efficiency, with yields ranging from 81% to 85% (Frederickson et al., 1997).

Methoxycarbonylation of Olefins

Palladium(II) complexes, including those with p-toluenesulfonate, act as effective catalyst precursors in the selective methoxycarbonylation of ethylene and styrene. This process yields various propanoates, demonstrating the complex's utility in organic synthesis (Gusev et al., 2003).

Regioselective Alkylation of Indoles

The bis(acetonitrile)palladium(II) chloride complex efficiently catalyzes the regioselective alkylation of indoles with benzylic and allylic alcohols. This reaction occurs under moisture and air-insensitive conditions, highlighting the complex's versatility in organic synthesis (Das & Roy, 2013).

Hydrolysis and Structural Applications

In a study involving palladium-mediated hydrolysis of coordinated acetonitrile, a dinuclear palladium(II) species was synthesized. This research provides insights into the structural and molecular properties of palladium(II) complexes, essential for various applications in chemistry (Borriello et al., 2005).

Stereoselective and Regioselective Additions

Bis(acetonitrile) palladium dichloride is used to facilitate stereoselective and regioselective additions to alkyl-substituted 1,4-cyclohexadienes. The product complexes obtained are of significant importance in the field of organometallic chemistry (Soederberg et al., 1990).

Safety and Hazards

The compound is classified as toxic. It has hazard statements H331-H302-H312-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Mechanism of Action

Target of Action

Bis(acetonitrile)palladium(II) p-toluenesulfonate is an organometallic compound that primarily targets chemical bonds in organic synthesis . It is particularly effective in activating inert bonds and facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .

Mode of Action

This compound acts as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It interacts with its targets by forming temporary bonds, which allows it to bring reactants closer together, lower the energy barrier for the reaction, and facilitate bond formation .

Biochemical Pathways

In the realm of organic synthesis, Bis(acetonitrile)palladium(II) p-toluenesulfonate is involved in several key reactions. These include the enantioselective intermolecular Heck reaction of tri-substituted alkenyl alcohols with aryl boronic acids , benzoylation, olefin oxidation, and olefin carbonylation . Each of these reactions leads to the formation of new organic compounds, affecting downstream synthetic pathways.

Pharmacokinetics

It’s worth noting that this compound is a yellow solid that is soluble in organic solvents such as acetonitrile and dichloromethane .

Result of Action

The action of Bis(acetonitrile)palladium(II) p-toluenesulfonate results in the formation of new organic compounds through the activation of inert bonds and the facilitation of C-C and C-N bond formation . This makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and materials for thin film deposition and LED manufacturing .

Action Environment

The efficacy and stability of Bis(acetonitrile)palladium(II) p-toluenesulfonate can be influenced by environmental factors. It is sensitive to air and should be stored under an inert atmosphere and at temperatures below -20°C . It is generally stable under normal use conditions, but may decompose or emit toxic gases at high temperatures .

properties

IUPAC Name

acetonitrile;4-methylbenzenesulfonate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H8O3S.2C2H3N.Pd/c2*1-6-2-4-7(5-3-6)11(8,9)10;2*1-2-3;/h2*2-5H,1H3,(H,8,9,10);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIFAQUPBJRCNL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6PdS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetonitrile)palladium(II) p-toluenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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